molecular formula C18H14FN3O2 B2667520 4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide CAS No. 1375270-94-2

4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide

Cat. No.: B2667520
CAS No.: 1375270-94-2
M. Wt: 323.327
InChI Key: CFCSVSGYLJYQOA-UHFFFAOYSA-N
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Description

4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide is a benzamide derivative featuring a cyano-substituted propenamido group and a fluorinated aromatic ring. Its structure combines a 4-methylphenyl group attached to a cyano-enamide backbone and a 2-fluorobenzamide moiety. These groups are commonly associated with bioactivity (e.g., enzyme inhibition) and stability in crystalline phases .

Properties

IUPAC Name

4-[[2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-11-2-4-12(5-3-11)8-13(10-20)18(24)22-14-6-7-15(17(21)23)16(19)9-14/h2-9H,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCSVSGYLJYQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the enamido intermediate: This step involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano intermediate.

    Fluorination: The cyano intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

    Amidation: The final step involves the reaction of the fluorinated intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorine positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

  • N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Substituents: Chloro, fluoro, isopropoxy, and hydroxy-cyano-enamide groups. Key Differences: The presence of a hydroxyl group in the cyano-enamide chain and an isopropoxy substituent on the benzamide ring distinguishes this compound. These modifications likely enhance solubility and target binding compared to the target compound.
  • 6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-cyclohexyl-N-(2-morpholinoethoxy)hexane-1-sulfonamide (15) Substituents: Pyridinyl, morpholinoethoxy, and cyclohexyl groups.

Thermodynamic and Crystallographic Comparisons

  • Ethyl-2-cyano-3-(4-(4-methylphenyl)-2-furyl)acrylate (I) and Ethyl-2-cyano-3-(5-(2-nitrophenyl)-2-furyl)acrylate (II) Substituents: Furyl and nitrophenyl groups in place of the 4-methylphenyl and fluorobenzamide moieties. Thermodynamic Properties:
  • Heat capacities for these derivatives were measured from 78–370 K, revealing phase transitions and stability in crystalline states.
  • The methylphenyl group in I may enhance hydrophobic interactions in the crystal lattice, whereas the nitro group in II introduces polarity, affecting solubility and melting points . Relevance to Target Compound: The cyano-acrylate backbone in these compounds is structurally analogous to the cyano-enamide in the target molecule, suggesting similar thermodynamic trends (e.g., high thermal stability due to conjugated π-systems).

Hydrogen Bonding and Crystal Packing

  • General Trends: The fluorobenzamide group in the target compound is expected to participate in C–F···H–N or C–F···π interactions, influencing crystal packing. In contrast, compounds with hydroxy or morpholinoethoxy groups (e.g., 1a, 15) may form stronger hydrogen bonds (O–H···O/N or N–H···O), altering solubility and bioavailability .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Key Properties References
Target Compound 4-methylphenyl, 2-fluorobenzamide, cyano-enamide Hypothesized thermal stability; potential bioactivity -
N-(2-Chloro-6-fluorophenyl)-...benzamide (1a) Chloro, fluoro, isopropoxy, hydroxy-cyano-enamide Evaluated for biological activity; enhanced solubility
Ethyl-2-cyano-3-(4-(4-methylphenyl)-furyl)acrylate (I) 4-methylphenyl-furyl, ethyl ester High thermal stability (Cp: 78–370 K); hydrophobic crystal packing
6-(2-Cyano-3-(pyridin-4-yl)guanidino)-...sulfonamide (15) Pyridinyl, morpholinoethoxy, cyclohexyl Likely targets charged enzyme pockets; modified pharmacokinetics

Biological Activity

4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyano group, an enamido moiety, and a fluorobenzamide framework, which contribute to its unique reactivity and biological interactions. The molecular formula is C16H15FN2OC_{16}H_{15}F_{N_{2}O}, with a molecular weight of approximately 284.31 g/mol.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate pathways involved in cell survival and proliferation makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its capacity to reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.

Data Tables

Biological Activity Cell Line/Model Effect Observed
Anticancer ActivityMCF-7 (Breast Cancer)Induction of apoptosis
PC-3 (Prostate Cancer)Growth inhibition
Anti-inflammatory ActionRAW 264.7 (Macrophages)Decreased cytokine production

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 and PC-3 cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Model : In another investigation using RAW 264.7 macrophages, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation. The findings revealed a significant reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

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